N-(1,3-benzothiazol-2-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound that features a benzothiazole ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiazole ring, followed by the introduction of the pyrazole moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-1-naphthamide
- N’-(1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide
- N-(1-(2-(1,3-benzothiazol-2-ylthio)ethoxy)2,2,2-trichloroethyl)benzamide hydrate
Uniqueness
N-(1,3-benzothiazol-2-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to its combination of a benzothiazole ring and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-12-18(25(27)28)13(2)24(23-12)11-14-7-9-15(10-8-14)19(26)22-20-21-16-5-3-4-6-17(16)29-20/h3-10H,11H2,1-2H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXOUHWQRIVXCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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